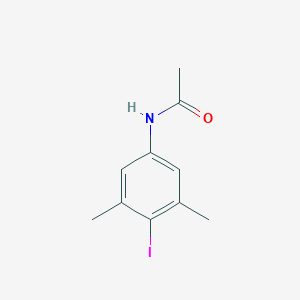
1-Acetyl-4-(methylthio)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-acetyl-4-methylthioazetidinone is a heterocyclic compound that features a four-membered azetidinone ring with an acetyl group and a methylthio substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-4-methylthioazetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an acetylating agent, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of N-acetyl-4-methylthioazetidinone may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-acetyl-4-methylthioazetidinone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azetidinones
科学的研究の応用
N-acetyl-4-methylthioazetidinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of N-acetyl-4-methylthioazetidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can enhance the binding affinity of the compound to its target. Additionally, the azetidinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a five-membered ring with sulfur and nitrogen atoms.
Azetidinones: Compounds with a four-membered lactam ring.
Thiazolidines: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
N-acetyl-4-methylthioazetidinone is unique due to the presence of both an acetyl group and a methylthio substituent on the azetidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules.
特性
CAS番号 |
119873-97-1 |
|---|---|
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC名 |
1-acetyl-4-methylsulfanylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5(9)3-6(7)10-2/h6H,3H2,1-2H3 |
InChIキー |
QUCRKAFKVVHMAX-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1=O)SC |
正規SMILES |
CC(=O)N1C(CC1=O)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)





